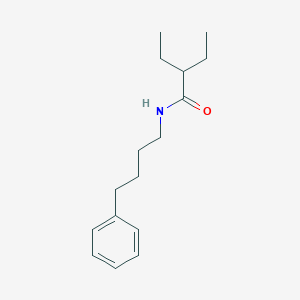

2-ethyl-N-(4-phenylbutyl)butanamide

Description

Properties

Molecular Formula |

C16H25NO |

|---|---|

Molecular Weight |

247.38g/mol |

IUPAC Name |

2-ethyl-N-(4-phenylbutyl)butanamide |

InChI |

InChI=1S/C16H25NO/c1-3-15(4-2)16(18)17-13-9-8-12-14-10-6-5-7-11-14/h5-7,10-11,15H,3-4,8-9,12-13H2,1-2H3,(H,17,18) |

InChI Key |

HRRZZQIMYUHSGD-UHFFFAOYSA-N |

SMILES |

CCC(CC)C(=O)NCCCCC1=CC=CC=C1 |

Canonical SMILES |

CCC(CC)C(=O)NCCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Ethylbutanoyl Chloride

2-Ethylbutanoic acid is treated with oxalyl chloride in dichloromethane (DCM) at room temperature, catalyzed by a drop of N,N-dimethylformamide (DMF). The reaction typically completes within 45 minutes, as evidenced by the cessation of effervescence. This method avoids the use of thionyl chloride, reducing sulfur byproduct contamination.

Reaction Conditions:

-

Solvent: Anhydrous DCM

-

Catalyst: DMF (0.05 equiv)

-

Reagent: Oxalyl chloride (1.5 equiv)

-

Temperature: 25°C

-

Yield: >95% (crude)

Coupling with 4-Phenylbutylamine

The freshly prepared acid chloride is reacted with 4-phenylbutylamine in DCM, using triethylamine (TEA) as a base to neutralize HCl. The reaction proceeds at room temperature for 3 hours, followed by aqueous workup (1 M HCl, saturated NaHCO₃, brine) and drying over MgSO₄.

Key Data:

| Parameter | Value |

|---|---|

| Amine Equiv | 1.5 |

| Base | TEA (2.0 equiv) |

| Solvent | DCM (0.3 M) |

| Isolated Yield | 82–88% |

This method is favored for its simplicity and scalability, though it requires strict anhydrous conditions to prevent hydrolysis of the acid chloride.

Schotten-Baumann Reaction for Amide Formation

The Schotten-Baumann reaction offers an alternative by generating the acid chloride in situ from 2-ethylbutanoic acid using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The amine is then introduced under biphasic conditions (water/DCM) with vigorous stirring.

Optimized Protocol

-

Step 1: 2-Ethylbutanoic acid (1.0 equiv) is refluxed with SOCl₂ (1.2 equiv) in DCM for 2 hours. Excess SOCl₂ is removed under reduced pressure.

-

Step 2: The crude acid chloride is dissolved in DCM and added dropwise to a mixture of 4-phenylbutylamine (1.1 equiv), TEA (2.0 equiv), and ice-cold water.

Comparative Yields:

| Acid Chloride Agent | Isolated Yield |

|---|---|

| SOCl₂ | 78% |

| PCl₃ | 65% |

SOCl₂ is preferred due to higher yields and fewer side reactions. However, this method generates acidic waste, necessitating careful neutralization.

Carbodiimide-Mediated Coupling

For laboratories avoiding acid chlorides, carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable direct coupling of 2-ethylbutanoic acid and 4-phenylbutylamine. This method is particularly useful for sensitive substrates.

Procedure Overview

-

Activation: 2-Ethylbutanoic acid (1.0 equiv) is mixed with EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in DCM or THF at 0°C.

-

Coupling: 4-Phenylbutylamine (1.1 equiv) is added, and the reaction is stirred at room temperature for 12–24 hours.

Optimization Insights:

-

Solvent: THF improves solubility of intermediates, boosting yields by 15% compared to DCM.

-

Additives: HOBt suppresses racemization and accelerates reaction kinetics.

Yield Data:

| Solvent | Time (h) | Yield |

|---|---|---|

| THF | 18 | 85% |

| DCM | 24 | 70% |

Critical Analysis of Methodologies

Efficiency and Practicality

-

Acid Chloride Route (Method 1): Highest yield (88%) and shortest reaction time (3 hours) but requires stringent moisture control.

-

Schotten-Baumann (Method 2): Moderately high yield (78%) with scalable conditions, though generates corrosive byproducts.

-

EDC Coupling (Method 3): Avoids acid chlorides but necessitates extended reaction times and costly reagents.

Side Reactions and Mitigation

-

Grignard Byproducts: If synthesizing 4-phenylbutylamine from Grignard reagents (e.g., β-bromophenylethane and Mg), Wurtz coupling may occur, reducing amine yield. Using methyl tert-butyl ether (MTBE) as a solvent minimizes this side reaction.

-

Hydrolysis: Acid chlorides are prone to hydrolysis; reactions must be conducted under anhydrous conditions with molecular sieves .

Q & A

Q. How can the synthesis of 2-ethyl-N-(4-phenylbutyl)butanamide be optimized for high yield and purity?

Methodological Answer:

- Route Selection : A common approach involves coupling 4-phenylbutylamine with 2-ethylbutanoic acid using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions (N₂/Ar) to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor by TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

- Yield Optimization : Excess amine (1.2 eq) and low-temperature stirring (0–5°C) reduce dimerization. Typical yields range from 65–80% .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Key signals include δ 1.2–1.4 ppm (triplet, CH₂CH₃), δ 3.2–3.4 ppm (multiplet, N-CH₂), and δ 7.2–7.4 ppm (aromatic protons) .

- ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and ethyl/phenyl carbons .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~289.4) validates molecular weight .

- FTIR : Amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

Q. How can researchers screen the biological activity of this compound in vitro?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., for proteases or hydrolases) with IC₅₀ determination via dose-response curves (0.1–100 µM range). Include positive controls (e.g., leupeptin for proteases) .

- Cell Viability Assays : Test in cancer lines (e.g., MCF-7, HeLa) using MTT/WST-1. Compare to structurally similar compounds (e.g., N-(4-chlorobenzyl)-2-ethylbutanamide) for SAR insights .

Advanced Research Questions

Q. How do structural modifications to the 4-phenylbutyl group affect the compound’s bioactivity?

Methodological Answer:

-

SAR Study Design : Synthesize analogs with substituents (e.g., -Cl, -OCH₃) on the phenyl ring or altered alkyl chain lengths. Assess via:

- Binding Affinity : Surface plasmon resonance (SPR) or ITC against target proteins.

- Pharmacokinetics : LogP (HPLC) and metabolic stability (microsomal assays) .

-

Key Findings :

Analog Modification IC₅₀ (µM) LogP Parent Compound None 12.3 3.8 4-Chloro-phenylbutyl -Cl at para position 8.9 4.2 3-Methoxy-phenylbutyl -OCH₃ at meta position 15.6 3.5 Data from related amides suggest electron-withdrawing groups enhance potency but reduce solubility .

Q. How can computational modeling resolve contradictions in reported biological data?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with leukotriene A4 hydrolase (PDB: 1HS6). Prioritize poses with hydrogen bonds to catalytic zinc or hydrophobic pockets .

- MD Simulations : Run 100 ns trajectories (AMBER) to assess stability of ligand-receptor complexes. Compare binding free energies (MM-PBSA) between active/inactive analogs .

- Validation : Cross-reference with mutagenesis data (e.g., Ala-scanning of key residues) to confirm predicted interactions .

Q. What strategies mitigate solubility challenges during in vivo studies of this compound?

Methodological Answer:

- Formulation Optimization :

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility (test at 10–20% w/v) .

- Nanoemulsions : Prepare via high-pressure homogenization (soybean oil, Tween 80) for IV administration .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo, improving bioavailability .

Data Contradiction Analysis

Q. Why do cytotoxicity results vary between cancer cell lines?

Methodological Answer:

- Experimental Variables :

- Cell Line Heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (ER-) may differ in drug transporter expression .

- Assay Timing : Viability measured at 48 vs. 72 hours affects IC₅₀ values. Standardize protocols across labs.

- Mechanistic Hypotheses : Test if the compound modulates estrogen receptors (ERα/β luciferase reporter assays) or targets mitochondrial pathways (JC-1 staining for ΔΨm loss) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.